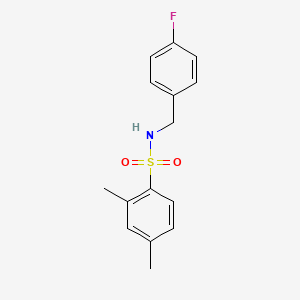![molecular formula C20H17NO4 B4998018 4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. LY294002 is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are important enzymes involved in cell signaling pathways.
Mecanismo De Acción
4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one is a competitive inhibitor of PI3Ks, which bind to the ATP-binding site of the enzyme. By inhibiting PI3Ks, this compound blocks the downstream signaling pathways that are activated by PI3Ks, including the Akt/mTOR pathway. This leads to a decrease in cell proliferation and survival, which can be useful in studying the role of PI3Ks in disease.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. In vivo studies have shown that this compound can inhibit tumor growth and angiogenesis in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one is its specificity for PI3Ks, which allows for the selective inhibition of this pathway. This makes it a useful tool for studying the role of PI3Ks in disease. However, this compound also has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or pathways. In addition, this compound has a short half-life in vivo, which can make it difficult to use in animal studies.
Direcciones Futuras
There are many potential future directions for research involving 4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one. One area of interest is the development of more specific and potent inhibitors of PI3Ks. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, this compound may have potential as a therapeutic agent in its own right, and further studies are needed to explore its potential uses in the treatment of cancer, inflammatory diseases, and other conditions.
Métodos De Síntesis
The synthesis of 4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one involves several steps, including the reaction of 7-hydroxy-4-methylcoumarin with 3-phenyl-4,5-dihydroisoxazole, followed by the reaction with methoxymethyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one has been widely used in scientific research as a tool for studying the PI3K signaling pathway. PI3Ks are important enzymes that play a key role in cell growth, proliferation, and survival. Dysregulation of PI3K signaling has been implicated in many diseases, including cancer, diabetes, and cardiovascular disease. This compound has been used to study the role of PI3Ks in these diseases and to develop potential therapies targeting the PI3K pathway.
Propiedades
IUPAC Name |
4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-9-20(22)24-19-11-15(7-8-17(13)19)23-12-16-10-18(21-25-16)14-5-3-2-4-6-14/h2-9,11,16H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRUSQJJHDHSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4997938.png)
![(3R*,4R*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B4997939.png)
![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)
![1-(2-chlorophenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997952.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B4997982.png)

![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)